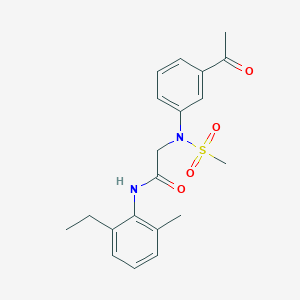![molecular formula C26H21ClN2O4 B4910559 (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4910559.png)
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure It is characterized by the presence of a diazinane ring, chlorophenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include chlorophenylmethanol, dimethylphenylamine, and diazinane derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced technologies, such as flow microreactor systems, can enhance the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.
Scientific Research Applications
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the diazinane ring and the combination of chlorophenyl and dimethylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-16-10-11-20(12-17(16)2)29-25(31)22(24(30)28-26(29)32)14-18-6-5-8-21(13-18)33-15-19-7-3-4-9-23(19)27/h3-14H,15H2,1-2H3,(H,28,30,32)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXPETKVAOPGKC-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4910481.png)
![1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B4910492.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-4-methoxybenzohydrazide](/img/structure/B4910499.png)

![3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B4910508.png)
![4-Oxo-3-phenyl-2,2-dipropyl-2H,3H,4H-[1,3]thiazolo[2,3-D][1,3,5,2]triazaborinin-1-ium-2-uide](/img/structure/B4910509.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4910516.png)
![Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate](/img/structure/B4910526.png)
![METHYL 2-METHYL-4-[5-(2-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B4910531.png)
![2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4910535.png)

![1-ethyl-4-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4910550.png)
![1-(4-butoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4910568.png)
![2,3-dihydro-1H-inden-2-yl[2-(1H-imidazol-4-yl)ethyl]amine](/img/structure/B4910575.png)
